N,N-Dimethyl-his-ome

Description

Historical Context of Histidine Derivatives in Biochemical Investigation

Histidine, an essential amino acid, has long been a subject of intense biochemical investigation due to the unique chemical properties of its imidazole (B134444) side chain. The imidazole ring can act as both a proton donor and acceptor at physiological pH, making it a crucial component in the active sites of many enzymes and in the buffering of biological systems.

In the mid-20th century, researchers began to explore the roles of modified amino acids to understand metabolic pathways and protein function. The methylation of amino acids, including histidine, was identified as a key post-translational modification. Early studies focused on naturally occurring methylated histidine derivatives, such as 3-methylhistidine, as markers for muscle protein catabolism.

The synthesis of various histidine derivatives, including esters and N-methylated forms, provided biochemists with valuable tools. cusabio.com Esterification of the carboxyl group, for instance, allows for the modification of the amino acid's charge and reactivity, which is useful in peptide synthesis and in studying protein structure-function relationships. The development of N-methylated compounds, which are essential bioactive molecules, has been a significant area of research for applications in pharmaceuticals, agrochemicals, and more. researchgate.net The creation of synthetic derivatives like N,N-Dimethylhistidine and its methyl ester are a continuation of this effort to create specific probes and building blocks for biochemical and pharmaceutical research. chemimpex.comresearchgate.net

Significance of N,N-Dimethylhistidine Methyl Ester as a Biochemical Research Tool

N,N-Dimethylhistidine methyl ester (N,N-Dimethyl-His-OMe) serves as a specialized building block and intermediate in synthetic organic chemistry and biochemical research. cymitquimica.com Its significance stems from the combination of two key modifications to the parent histidine molecule: N,N-dimethylation of the alpha-amino group and esterification of the carboxyl group.

In Peptide Synthesis: The methyl ester protects the carboxylic acid group, preventing it from reacting during peptide coupling reactions. The N,N-dimethylation introduces a permanent positive charge at the N-terminus (under acidic conditions) and increases the molecule's steric bulk. These features can be used to create peptides with altered conformations, stability, or receptor-binding properties.

As a Synthetic Intermediate: this compound is used as a starting material for the synthesis of more complex molecules. cymitquimica.com Researchers in drug discovery and materials science utilize such building blocks to construct novel compounds with specific therapeutic or functional properties. cymitquimica.com Its structure makes it a useful component in creating compounds that target specific biological pathways. chemimpex.com

The properties of N,N-dimethylated amines are widely explored in pharmaceutical development to enhance the therapeutic efficacy of drug candidates. chemimpex.comresearchgate.net While specific research findings detailing the use of this compound are not abundant in publicly accessible literature, its availability from chemical suppliers indicates its role as a tool for researchers engaged in these fields. apolloscientific.co.ukvwr.comguidechem.com

Current Research Landscape and Future Directions in this compound Studies

The current research landscape for N,N-Dimethylhistidine methyl ester is primarily centered on its use as a synthetic building block. Its inclusion in the catalogs of chemical suppliers that serve the pharmaceutical and life sciences industries suggests its application in early-stage drug discovery and the development of novel chemical entities. cymitquimica.comguidechem.com

Future research involving this compound is likely to proceed in several directions:

Novel Peptide Analogs: Incorporation of this compound into peptide chains to investigate how N-terminal dimethylation and side-chain characteristics influence peptide structure, function, and therapeutic potential.

Development of Enzyme Inhibitors or Probes: The unique structure could be leveraged to design specific inhibitors or probes for enzymes that recognize histidine or similar substrates.

Combinatorial Chemistry: Use as a scaffold in combinatorial chemistry libraries to rapidly generate a large number of diverse compounds for high-throughput screening against biological targets.

As synthetic methodologies advance, the demand for specialized building blocks like this compound is expected to grow, particularly in research areas focused on creating targeted therapeutics and functional biomolecules.

Compound Data

Below are tables detailing the compounds mentioned in this article.

Interactive Data Table: Main Compound

| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| N,N-Dimethylhistidine methyl ester | This compound | 170227-64-2 | C9H15N3O2 | 197.23 |

Data sourced from multiple chemical supplier databases. apolloscientific.co.ukusbio.netcymitquimica.comcymitquimica.com

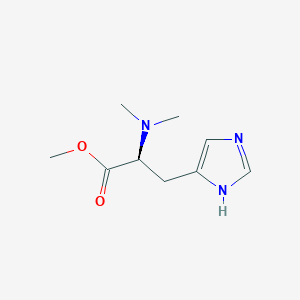

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-(dimethylamino)-3-(1H-imidazol-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c1-12(2)8(9(13)14-3)4-7-5-10-6-11-7/h5-6,8H,4H2,1-3H3,(H,10,11)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIYETQVUKDKFP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CC1=CN=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426532 | |

| Record name | N,N-Dimethyl-histidine-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170227-64-2 | |

| Record name | N,N-Dimethyl-histidine-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dimethyl His Ome and Analogous Histidine Derivatives

Enzymatic and Biocatalytic Synthesis Strategies

Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical synthesis. manchester.ac.uk For the synthesis of methylated histidine derivatives, N-methyltransferases (NMTs) are of significant interest. These enzymes catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a nitrogen atom on a substrate. manchester.ac.uknih.gov

The enzymatic N-methylation of histidine can occur at the α-amino group or the imidazole (B134444) ring nitrogens (Nπ or Nτ). nih.gov For the synthesis of N,N-dimethylhistidine, enzymes with specificity for the α-amino group are required. While many naturally occurring histidine methyltransferases target the imidazole ring, specific enzymes capable of α-N-methylation exist. nih.govwikipedia.org For instance, the enzyme class EC 2.1.1.44, dimethylhistidine N-methyltransferase, catalyzes the reaction:

S-adenosyl-L-methionine + Nα,Nα-dimethyl-L-histidine ⇌ S-adenosyl-L-homocysteine + Nα,Nα,Nα-trimethyl-L-histidine wikipedia.org

This specific enzyme acts on the already dimethylated compound to produce the trimethylated version. However, the broader family of N-methyltransferases contains enzymes that can sequentially methylate the primary amine of histidine. manchester.ac.uk The biosynthesis of glycine (B1666218) betaine (B1666868) from glycine, for example, involves a sequential three-step methylation, a process that provides a model for the potential enzymatic synthesis of N,N-dimethylhistidine. manchester.ac.uk

Advantages of biocatalytic synthesis include:

Exquisite Stereoselectivity: Enzymes operate on chiral substrates with near-perfect fidelity, ensuring the production of the pure L-enantiomer.

Mild Reaction Conditions: Reactions are typically run in aqueous buffers at or near physiological pH and temperature, avoiding the need for harsh reagents and protecting groups.

High Specificity: The substrate specificity of enzymes minimizes the formation of byproducts, simplifying purification. researchgate.net

Recent advances in protein engineering and bioinformatics have expanded the toolbox of available N-methyltransferases, allowing for the identification and optimization of enzymes with desired substrate specificities and improved catalytic efficiency for synthetic applications. nih.govresearchgate.net

| Enzyme Family | Methyl Donor | Typical Target Site | Significance |

|---|---|---|---|

| Protein Histidine Methyltransferases (PHMTs) | S-adenosyl-L-methionine (SAM) | Imidazole Ring (N1/Nπ or N3/Nτ) | Crucial for post-translational modifications in vivo. nih.gov |

| N-Methyltransferases (NMTs) | S-adenosyl-L-methionine (SAM) | α-Amino group or side chains | Broad family with potential for synthetic biocatalysis. manchester.ac.uk |

| Dimethylhistidine N-methyltransferase (EC 2.1.1.44) | S-adenosyl-L-methionine (SAM) | α-Amino group (of N,N-dimethyl-His) | Catalyzes the final methylation to a quaternary amine. wikipedia.org |

Novel Synthetic Approaches for Enhanced Yield and Purity

Improving the yield and purity of N,N-dimethylhistidine synthesis is critical for its application. Modern approaches focus on optimizing existing methods and developing new protocols that are more efficient and generate fewer byproducts.

Key features for enhancing yield and purity include:

Catalyst Selection: Using efficient and selective catalysts, such as inorganic bases or organocatalysts, can drive the reaction to completion and minimize side-product formation. rhhz.netorganic-chemistry.org

Stoichiometry Control: Precise control over the stoichiometry of the aldehyde (formaldehyde or a precursor) and the reducing agent is crucial to prevent under- or over-methylation.

Workup and Purification: Streamlined workup procedures that effectively remove unreacted reagents and catalysts are essential. The use of solid-supported reagents or catalysts can facilitate purification by simple filtration.

Flow Chemistry: The transposition of reductive amination reactions to continuous flow systems offers significant advantages in terms of safety, scalability, and process control. unibe.ch In a flow reactor, reagents are mixed continuously in a controlled environment, allowing for precise management of reaction time, temperature, and stoichiometry. This can lead to higher yields, improved purity, and more consistent product quality compared to batch processing. unibe.ch

Chemical Derivatization for Functional Probe Development

N,N-dimethylhistidine and its analogues are valuable scaffolds for the development of functional chemical probes used to investigate biological systems. chemimpex.comrsc.org Derivatization can be targeted at the carboxylic acid, the α-carbon, or the imidazole ring to install reporter groups (e.g., fluorophores), affinity tags, or bioorthogonal handles. rsc.org

Peptide Synthesis and Peptidomimetics: As a non-canonical amino acid, N,N-dimethyl-L-histidine can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The resulting peptides can be used to study protein-protein interactions or enzyme mechanisms. The dimethylated N-terminus can alter the peptide's conformation, stability against degradation, and binding properties.

Bioorthogonal Chemistry: The imidazole side chain of histidine is a unique target for chemical modification. While the α-amino group is dimethylated, the imidazole ring remains available for further functionalization. Bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes—are particularly powerful tools. nih.gov Histidine derivatives can be designed with bioorthogonal handles, such as alkynes or azides, allowing them to be selectively labeled in complex biological environments. For example, a histidine analogue containing an alkyne could be incorporated into a protein and subsequently visualized or isolated by "clicking" it to an azide-containing fluorescent probe or affinity tag via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). nih.govprinceton.edu

Probing Post-Translational Modifications: Histidine methylation is a crucial post-translational modification (PTM) involved in regulating protein function. nih.gov Synthetic N-methylated histidine derivatives, including N,N-dimethylhistidine, serve as important chemical tools and standards to study the enzymes responsible for these modifications (histidine methyltransferases) and their biological consequences. rsc.orgresearchgate.net By developing probes that mimic these modified states, researchers can investigate the role of histidine methylation in health and disease. researchgate.net

Elucidating the Molecular Mechanisms and Biological Activities of N,n Dimethyl His Ome

Mechanistic Investigations of Histidine Derivative Interactions within Biological Systems

N,N-Dimethyl-L-histidine serves as a valuable tool in biochemical research, particularly for investigating interactions within biological systems. Its structure, featuring a dimethylamino group attached to the alpha-amino nitrogen of histidine, makes it a modified amino acid derivative that can be incorporated into peptides and proteins, thereby influencing their properties and interactions. Researchers utilize it to study protein-ligand binding and protein-protein interactions, leveraging its unique chemical characteristics. chemimpex.comnih.gov Furthermore, N,N-Dimethyl-L-histidine has been identified as a fungal metabolite nih.gov and is recognized for its potential as a metabolic marker in both animal and human studies, offering insights into biochemical processes. biosynth.com Its demonstrated oxidizing properties in specific chemical reactions also suggest potential mechanistic roles in redox-related biological processes, although further investigation is needed to elucidate these specific mechanisms. biosynth.com The availability of protein-bound 3D structures where N,N-Dimethyl-L-histidine or similar ligands are present provides a structural basis for understanding its interactions at a molecular level. nih.gov

Role in Enzyme Catalysis and Modulation of Enzymatic Activity

The compound is utilized in studies specifically focused on enzyme activity and the modulation of enzymatic functions. chemimpex.com As a derivative of histidine, which is a common residue involved in the active sites of many enzymes due to its imidazole (B134444) ring's ability to act as a proton donor/acceptor, N,N-Dimethyl-L-histidine's altered structure may influence enzyme kinetics or binding. chemimpex.com Its involvement in metabolic pathways, particularly those related to histidine derivatives, suggests it may interact with or be a substrate/product of specific enzymes. chemimpex.com While direct evidence of N,N-Dimethyl-L-histidine's role in enzyme catalysis is limited in the provided results, general metabolic pathways involving N,N-dimethyl groups, such as N-demethylation and N-oxygenation, are known processes mediated by enzymes like cytochrome P450 (CYP) family members, including CYP2E1 (previously dimethylnitrosamine N-demethylase) nih.gov and CYP2C9/CYP3A4 in other contexts. nih.gov Enzymes like N,N-dimethylformamidase also specifically act on N,N-dimethylated compounds. genome.jp These examples highlight how N,N-dimethyl moieties can be targets or participants in enzymatic reactions, suggesting potential avenues for N,N-Dimethyl-L-histidine's enzymatic interactions.

Involvement in Cellular Metabolic Pathways

N,N-Dimethyl-L-histidine is recognized for its involvement in cellular metabolic pathways, particularly those related to amino acid metabolism and histidine derivatives. chemimpex.com It has been identified as a fungal metabolite, indicating its participation in microbial metabolic processes. nih.gov Furthermore, it serves as a metabolic marker in both animal and human studies, suggesting its presence and potential transformation within cellular metabolic networks. biosynth.com General metabolic transformations of N,N-dimethylamino moieties include N-demethylation and N-oxygenation, processes often catalyzed by enzymes such as cytochrome P450 (CYP) isoforms. nih.govnih.gov For instance, CYP2E1 is known to metabolize dimethylnitrosamine, and other CYP enzymes are involved in N-demethylation of various compounds. nih.govnih.gov The breakdown of N,N-dimethylformamide by N,N-dimethylformamidase is another example of enzymatic activity targeting N,N-dimethyl groups. genome.jp These metabolic pathways highlight the potential for N,N-Dimethyl-L-histidine to be a substrate, product, or modulator within cellular metabolism, influencing the turnover and availability of other biomolecules.

Analysis of Cellular and Subcellular Biological Impact

In terms of cellular impact, N,N-Dimethyl-L-histidine finds application in cell culture media, where it supports the growth of various cell lines, contributing to research in areas like cancer and regenerative medicine. chemimpex.com Its use in analytical chemistry, including chromatography and mass spectrometry, allows for the analysis of complex biological samples, potentially revealing insights into metabolic disorders. chemimpex.com While specific subcellular localization data for N,N-Dimethyl-L-histidine is not detailed, general principles suggest that N,N-dimethylated amino acid residues or related compounds can be involved in protein targeting signals for specific cellular compartments. nus.edu.sg Moreover, studies on other N,N-dimethylated compounds demonstrate that they can exhibit distinct intracellular uptake and subcellular localization patterns, which are critical for their biological activity. nih.gov The potential for N,N-Dimethyl-L-histidine to influence cellular processes is further suggested by its exploration in nutritional science for potential benefits in muscle metabolism and performance enhancement. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of N,N-Dimethyl-L-histidine

| Property | Value | Source |

| Molecular Formula | C8H13N3O2 | chemimpex.com, nih.gov |

| Molecular Weight | 183.21 g/mol | chemimpex.com, nih.gov |

| CAS Number | 24940-57-6 | chemimpex.com, nih.gov |

| Appearance | White to off-white powder | chemimpex.com |

| Synonyms | N,N-Dimethyl-L-His-OH, Nalpha,Nalpha-Dimethyl-L-histidine, N,N-dimethylhistidine | nih.gov, biosynth.com |

Table 2: Reported Biochemical and Biological Roles of N,N-Dimethyl-L-histidine

| Role/Application | Description | Source |

| Biochemical Research Tool | Used in studying protein interactions and enzyme activities, particularly in metabolic pathways involving histidine derivatives. | chemimpex.com |

| Building Block | Valuable building block in the synthesis of peptides and proteins. | chemimpex.com |

| Metabolic Marker | Used as a metabolic marker in animals and humans. | biosynth.com |

| Cell Culture Medium Component | Supports the growth of various cell lines, aiding in cancer research and regenerative medicine. | chemimpex.com |

| Analytical Chemistry | Employed in chromatography and mass spectrometry for analysis of complex biological samples, providing insights into metabolic disorders. | chemimpex.com |

| Potential Therapeutic Research | Modulates biological processes, positioning it as a crucial component in drug development and therapeutic research. | chemimpex.com |

| Nutritional/Health Supplement Research | Explored for its potential contribution to muscle metabolism and performance enhancement. | chemimpex.com |

| Fungal Metabolite | Identified as a fungal metabolite. | nih.gov |

| Oxidizing Agent | Demonstrated oxidizing properties in specific chemical reactions. | biosynth.com |

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of N,n Dimethyl His Ome Analogues

Systematic Modifications and Their Influence on Biological Activity Profiles

The biological activity of histamine (B1213489) analogues is significantly influenced by modifications at the imidazole (B134444) ring, the ethylamine (B1201723) side chain, and the terminal amino group. For N,N-Dimethyl-his-ome, the key modifications from the parent compound, histamine, are the Nα,Nα-dimethylation of the amino group and the esterification of the carboxyl group of the histidine backbone to a methyl ester.

Studies on Nα-methylated histamine derivatives have shown that such modifications can dramatically alter receptor selectivity and potency. For instance, Nα-methylation of histamine derivatives has been shown to decrease affinity at the H4 receptor while retaining nanomolar potency at the H3 receptor. nih.gov This suggests that this compound would likely exhibit selectivity for the H3 receptor over the H4 receptor.

| Modification | Effect on Histamine Analogue Activity | Likely Influence on this compound |

| Nα,Nα-dimethylation | Decreased affinity for H4 receptors, retained potency at H3 receptors. nih.gov | Selective agonist or antagonist activity at H3 receptors. |

| Methyl Ester | Increased lipophilicity, potential for altered membrane permeability and receptor binding. | Modified pharmacokinetic profile and receptor interaction compared to its carboxylic acid counterpart. |

Identification of Key Pharmacophoric Features

A pharmacophore model for a class of compounds describes the essential steric and electronic features necessary for optimal molecular interactions with a specific biological target. For histamine receptor ligands, the key pharmacophoric features generally include a protonated amine, an imidazole ring (or a bioisosteric equivalent), and a specific spatial arrangement of these groups. nih.gov

For histamine H1 receptor antagonists, a common pharmacophore model includes two aromatic rings, a flexible spacer, and a tertiary amino group. acs.org While this compound does not fit this antagonist model, its features are highly relevant to agonist interactions. The key pharmacophoric features for agonist activity at histamine receptors, which this compound possesses, are:

A positively charged amino group: The N,N-dimethylated amino group in this compound is basic and would be protonated at physiological pH. This positive charge is crucial for forming an ionic bond with a conserved aspartate residue in the binding pocket of many amine G-protein coupled receptors (GPCRs).

The imidazole ring: This heterocyclic ring is a hallmark of histamine and is involved in crucial hydrogen bonding and aromatic interactions within the receptor binding site. nih.gov

A specific distance and orientation between the amino group and the imidazole ring, conferred by the ethylamine side chain.

Computational Approaches in SAR Elucidation

Computational methods are invaluable for understanding the structure-activity relationships of histamine analogues.

Molecular Docking and Binding Pose Predictions

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor. For histamine analogues, docking studies have been used to model their interactions with histamine receptors. nih.govmdpi.comnih.govrsc.org Based on these studies, it can be predicted that this compound would bind to histamine receptors with its protonated dimethylamino group forming a salt bridge with a key acidic residue, such as aspartic acid, in the transmembrane domain of the receptor. The imidazole ring would likely engage in hydrogen bonding and/or aromatic stacking interactions with other residues in the binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For histamine receptor ligands, QSAR models have been developed to predict their binding affinities. tandfonline.comresearchgate.netnih.gov These models often highlight the importance of descriptors related to hydrophobicity, steric bulk, and electronic properties. nih.gov The N,N-dimethyl groups of this compound would contribute to its steric and hydrophobic properties, which, according to various QSAR models for histamine receptor ligands, would influence its binding affinity. nih.gov

Kinetic Binding Studies and Their Relationship to Structural Motifs

The study of ligand-receptor binding kinetics, which includes the association (kon) and dissociation (koff) rate constants, provides a more dynamic understanding of drug action compared to equilibrium binding affinity (KD). The residence time (RT = 1/koff) of a ligand at its receptor is increasingly recognized as a critical parameter for in vivo efficacy. nih.gov

Structure-kinetic relationship (SKR) studies on histamine H1 receptor antagonists have revealed that structural modifications can significantly impact binding kinetics. nih.govacs.orgacs.org For example, increasing the rigidity of the ligand structure, such as by introducing cyclic systems, can lead to a longer residence time. nih.govacs.org

Receptor Binding and Enzyme Modulation Assays for N,n Dimethyl His Ome

In Vitro Receptor Binding Affinity Determinations

In vitro receptor binding assays are fundamental techniques used to quantify the affinity of a compound for a specific receptor. These assays typically involve a radiolabeled ligand (radioligand) that binds to the receptor, and the test compound competes for these binding sites. nih.govchelatec.comoncodesign-services.com

Saturation Binding Assays

Saturation binding assays are employed to determine the equilibrium binding parameters of a radioligand to its target receptor, namely the dissociation constant () and the maximum number of binding sites ( or ). In these experiments, a fixed concentration of receptor preparation is incubated with increasing concentrations of a radiolabeled ligand. The binding data is then analyzed to generate a saturation curve, often fitted to a one-site or two-site binding model. nih.govresearchgate.netnih.govelifesciences.org The represents the concentration of radioligand at which half of the receptor sites are occupied, indicating the affinity of the radioligand for the receptor. nih.govelifesciences.org

Example Data Table: Hypothetical Saturation Binding Assay for Nα,Nα-Dimethyl-L-histidine Target Receptor

| Concentration of Radioligand (nM) | Specific Binding (fmol/mg protein) | Non-specific Binding (fmol/mg protein) | Total Binding (fmol/mg protein) |

| 0.1 | 150 | 50 | 200 |

| 0.5 | 400 | 60 | 460 |

| 1.0 | 650 | 70 | 720 |

| 2.0 | 900 | 80 | 980 |

| 5.0 | 1200 | 100 | 1300 |

| 10.0 | 1350 | 110 | 1460 |

| 20.0 | 1450 | 120 | 1570 |

Note: This table presents hypothetical data to illustrate the format. Actual experimental data would be required to determine specific binding parameters.

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of an unlabeled compound (the test compound, such as Nα,Nα-Dimethyl-L-histidine) for a receptor by measuring its ability to displace a fixed concentration of a radioligand. In these assays, a constant concentration of radioligand and receptor are incubated with varying concentrations of the test compound. The concentration of the test compound required to inhibit 50% of the radioligand binding () is determined. This value can then be converted into an inhibition constant () using equations such as the Cheng-Prusoff equation, which accounts for the affinity of the radioligand and its concentration. nih.govoncodesign-services.com Compounds with higher affinity for the receptor will displace the radioligand at lower concentrations, resulting in a lower and value. nih.govoncodesign-services.comnih.gov For example, N,N-dimethyltryptamine (DMT), a related compound, has been shown to bind to sigma-1 receptors, with its affinity characterized through competition assays. nih.gov

Example Data Table: Hypothetical Competitive Binding Assay Results for Nα,Nα-Dimethyl-L-histidine

| Test Compound | Target Receptor | Radioligand | (nM) | (nM) |

| Nα,Nα-Dimethyl-L-histidine | Receptor X | [³H]-Ligand Y | 150 | 120 |

| Reference Compound A | Receptor X | [³H]-Ligand Y | 50 | 40 |

| Reference Compound B | Receptor X | [³H]-Ligand Y | 500 | 450 |

Note: This table presents hypothetical data to illustrate the format. Actual experimental data would be required to determine specific binding parameters.

Enzyme Inhibition Kinetics and Mechanistic Characterization

Enzyme inhibition studies investigate how compounds affect the catalytic activity of enzymes. Kinetic analysis is employed to understand the mechanism by which an inhibitor interacts with an enzyme. Common types of reversible inhibition include competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetic parameters ( and ) differently. du.ac.innih.govarizona.edu

Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent but does not affect . du.ac.in

Non-competitive Inhibition: The inhibitor binds to a site distinct from the active site, affecting the enzyme's catalytic efficiency. This decreases but does not alter . du.ac.in

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both and . du.ac.inwikipedia.org

Studies on N,N-dimethyltryptamine (DMT) have shown it to be a mixed competitive and non-competitive inhibitor of Indolethylamine-N-methyltransferase (INMT). nih.gov Nα,Nα-Dimethyl-L-histidine, as a derivative of histidine, might be investigated for its effects on enzymes involved in amino acid metabolism or other pathways where histidine plays a role. For instance, dimethylhistidine N-methyltransferase is an enzyme that catalyzes the N-methylation of Nα,Nα-dimethyl-L-histidine. wikipedia.org Characterizing the kinetics of Nα,Nα-Dimethyl-L-histidine as an inhibitor or substrate for relevant enzymes would involve performing enzyme assays with varying substrate and inhibitor concentrations and analyzing the resulting data using methods like Michaelis-Menten or Lineweaver-Burk plots. arizona.edu

Example Data Table: Hypothetical Enzyme Inhibition Kinetics for Nα,Nα-Dimethyl-L-histidine

| Enzyme | Substrate | Inhibitor Concentration (µM) | (µmol/min) | (µM) | Inhibition Type | (µM) |

| Enzyme Z | Substrate A | 0 | 100 | 50 | N/A | N/A |

| Enzyme Z | Substrate A | 10 | 95 | 75 | Competitive | 20 |

| Enzyme Z | Substrate A | 50 | 60 | 50 | Non-competitive | 30 |

| Enzyme Z | Substrate A | 100 | 40 | 35 | Uncompetitive | 40 |

Note: This table presents hypothetical data to illustrate the format. Actual experimental data would be required to determine specific kinetic parameters.

Target Engagement Studies in Recombinant and Native Cellular Systems

Target engagement studies are critical for confirming that a compound interacts with its intended biological target within a cellular environment. This is particularly important because cellular conditions can influence a compound's bioavailability, metabolism, and interaction with its target. nih.govelifesciences.orgbiorxiv.orgresearchgate.net Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement by measuring changes in protein thermal stability upon compound binding. nih.gov Other methods include using fluorescently labeled compounds for imaging or FRET-based assays to detect ligand-target interactions in live cells. acs.org

For Nα,Nα-Dimethyl-L-histidine, target engagement studies would involve treating cells (either those engineered to express a specific recombinant receptor or enzyme, or cells with native expression) with the compound and then assessing whether the target protein's properties are altered in a manner consistent with binding. This could involve changes in protein conformation, localization, or stability. nih.govelifesciences.orgresearchgate.net For example, if Nα,Nα-Dimethyl-L-histidine were found to bind a specific receptor, target engagement studies would aim to confirm this binding occurs within the cell.

High-Throughput Screening Methodologies for Biological Interactors

High-throughput screening (HTS) is a powerful methodology for rapidly assessing large libraries of compounds for biological activity, including receptor binding and enzyme modulation. nih.govnih.govrsc.org HTS platforms can be adapted for various assay formats, such as:

Receptor Binding Assays: Miniaturized versions of saturation and competitive binding assays using radioligands or fluorescently labeled ligands. nih.govoncodesign-services.com

Enzyme Activity Assays: Assays that measure enzyme activity, often through a detectable product (e.g., colorimetric, fluorescent, or luminescent readouts), to identify inhibitors or activators. nih.govresearchgate.net

Cell-Based Assays: Assays that evaluate compound effects on cellular phenotypes, such as cell viability, reporter gene expression, or specific signaling pathways, which can indirectly indicate target engagement or modulation. biorxiv.orgresearchgate.net

For Nα,Nα-Dimethyl-L-histidine, HTS could be employed to screen diverse compound libraries for molecules that either bind to its potential targets or modulate the activity of enzymes it interacts with. Conversely, Nα,Nα-Dimethyl-L-histidine itself could be screened against panels of receptors and enzymes to identify novel biological interactions. nih.govnih.gov

Computational Chemistry and Theoretical Modeling of N,n Dimethyl His Ome Interactions

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. aps.orgnorthwestern.edu For N,N-Dimethyl-his-ome, methods such as Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing a detailed picture of electron distribution and molecular orbitals. mdpi.comutas.edu.au Such calculations are crucial for predicting the molecule's stability, reactivity, and spectroscopic characteristics. fu-berlin.de

Key electronic properties of this compound can be determined, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map can also be generated, which illustrates the charge distribution and helps identify regions susceptible to electrophilic or nucleophilic attack. These theoretical calculations provide a foundational understanding of how this compound might behave in a chemical or biological environment. ijcce.ac.ir

Hypothetical Electronic Properties of this compound

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.2 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | 2.5 D | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (Min/Max) | -0.04 / +0.05 a.u. | B3LYP/6-311++G(d,p) |

Molecular Dynamics Simulations of Ligand-Biomolecule Interactions

To understand how this compound interacts with biological macromolecules, such as proteins, molecular dynamics (MD) simulations are an invaluable tool. easychair.orgnih.gov These simulations model the physical movements of atoms and molecules over time, providing a dynamic view of the binding process. researcher.life By placing this compound in a simulated environment with a target biomolecule (e.g., an enzyme or receptor) solvated in water, the stability of the complex and the nature of the interactions can be assessed. nih.govnih.gov

MD simulations can reveal conformational changes in both the ligand and the protein upon binding. researchgate.net Analysis of the simulation trajectory can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. springernature.com Parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the simulation and the binding pose. researchgate.net

Hypothetical MD Simulation Parameters and Results for this compound with a Target Protein

| Parameter | Value/Description |

|---|---|

| Simulation Software | GROMACS |

| Force Field | CHARMM36 |

| Simulation Time | 200 ns |

| Average Ligand RMSD | 1.8 Å |

| Average Number of Hydrogen Bonds | 3 |

| Key Interacting Residues | Tyr84, Phe290, Gln102 |

In Silico Prediction of Binding Affinities and Molecular Recognition Sites

Identifying the specific binding site of a ligand on a protein and estimating its binding affinity are central to drug discovery and molecular biology. semanticscholar.org In silico techniques like molecular docking are widely used for this purpose. nih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov These predictions are guided by scoring functions that estimate the binding affinity. acs.org

For this compound, a library of potential protein targets could be screened using virtual screening protocols to identify likely biological partners. springernature.comresearchgate.net Once a target is identified, docking studies can predict the binding pose of this compound within the active site. The results can highlight crucial amino acid residues involved in molecular recognition and provide a quantitative estimate of the binding energy, which is indicative of the ligand's potency. frontiersin.org

Hypothetical Docking Results for this compound Against a Target Protein

| Parameter | Value/Description |

|---|---|

| Docking Software | AutoDock Vina |

| Predicted Binding Affinity | -8.5 kcal/mol |

| Predicted Binding Site Residues | Tyr84, Leu286, Phe290, Gln102, Asn106 |

| Types of Interactions | Hydrogen bonding, Pi-Pi stacking, Hydrophobic |

Computational Analysis of Potential Biotransformation Pathways

The metabolic fate of a xenobiotic compound like this compound is a critical determinant of its biological activity and clearance. Computational tools can predict the likely biotransformations a molecule may undergo in a biological system. cam.ac.uknih.gov These tools often use knowledge-based systems that contain information on common metabolic reactions or machine learning models trained on large datasets of known metabolic pathways. nih.gov

For this compound, these in silico systems can predict which sites on the molecule are most susceptible to metabolism by enzymes such as the Cytochrome P450 (CYP) family. bohrium.com The software can generate a list of potential metabolites resulting from reactions like oxidation, hydrolysis, or conjugation. biotransformer.ca This predictive information is valuable for anticipating the formation of active or potentially toxic metabolites and for guiding experimental metabolism studies. acs.org

Hypothetical Predicted Biotransformation Pathways for this compound

| Predicted Metabolite | Biotransformation Reaction | Predicted Enzyme(s) |

|---|---|---|

| N-Demethyl-his-ome | N-dealkylation | CYP3A4, CYP2D6 |

| Hydroxy-N,N-Dimethyl-his-ome | Aromatic Hydroxylation | CYP1A2, CYP2C9 |

| This compound Glucuronide | Glucuronidation | UGT1A1, UGT1A9 |

N,n Dimethyl His Ome As a Chemical Probe in Biological Research

Integration with Advanced Imaging and Tracking MethodologiesThere are no documented instances of "N,N-Dimethyl-his-ome" being integrated with any imaging or tracking techniques.

Given the constraints of providing scientifically accurate and verifiable information, and the strict instruction to focus solely on the specified compound, this article cannot be generated. It is recommended to verify the name and spelling of the chemical compound of interest.

Preclinical Pharmacodynamic Research and Biotransformation of N,n Dimethyl His Ome in Non Human Biological Systems

Pharmacodynamic Methodologies in In Vitro and Ex Vivo Models (Non-Human)

Another key in vitro technique is the use of recombinant human CYP enzymes expressed in controlled systems. tandfonline.com This allows for the precise determination of which specific CYP isozymes are capable of metabolizing DMT. For instance, studies have incubated DMT with a panel of different CYP isoforms, subsequently analyzing the depletion of the parent compound and the formation of metabolites over time. tandfonline.com

High-resolution mass spectrometry, particularly liquid chromatography–tandem mass spectrometry (LC-MS/MS), is a critical analytical tool in these methodologies. tandfonline.com It enables the detection and structural elucidation of minute quantities of metabolites formed during the incubations.

Ex vivo preparations, such as whole-brain homogenates from rats, have also been utilized to study DMT's metabolism in a more complex biological matrix, providing insights into biotransformation within nervous tissue. nih.gov These models help to understand how the metabolism in the brain might differ from that in peripheral tissues like the liver. nih.gov

Table 1: Methodologies in Non-Human In Vitro and Ex Vivo Research of DMT

| Methodology | Biological System | Purpose | Analytical Techniques | Key Findings |

|---|---|---|---|---|

| Enzyme Incubation | Human Liver Microsomes (HLM) | To study CYP-mediated metabolism and overall hepatic clearance. | LC-MS/MS | DMT is rapidly metabolized, with contributions from both MAO and CYP enzymes. tandfonline.comtandfonline.com |

| Enzyme Incubation | Human Liver Mitochondrial Fractions | To specifically assess the role of mitochondrial enzymes, primarily MAO-A. | LC-MS/MS | Confirmed MAO-A as a primary enzyme in DMT metabolism. nih.gov |

| Recombinant Enzymes | Individual human CYP isoforms | To identify specific CYP enzymes responsible for DMT metabolism. | LC-MS/MS | CYP2D6 was identified as a key CYP enzyme in DMT metabolism. tandfonline.comtandfonline.com |

| Tissue Homogenates | Rat whole-brain homogenates | To study DMT metabolism within the central nervous system. | Radioligand assays, Chromatography | Revealed differences in metabolic profiles between brain and peripheral tissues. nih.gov |

Assessment of Biological Effects in Non-Human Animal Models

In non-human animal models, primarily rodents, the biological effects of DMT have been assessed across various physiological and behavioral paradigms. Studies in rats have shown that DMT administration can increase levels of key neurotransmitters, such as serotonin and dopamine, and alter electroencephalogram (EEG) spectral power and functional connectivity in the brain. iceers.org

Behavioral models relevant to anxiety and depression have also been employed. For example, in the forced swim test, a common animal model used in depression research, DMT has been observed to produce antidepressant-like effects in rodents. acs.org Furthermore, DMT has been shown to facilitate the extinction of cued fear memory, suggesting anxiolytic potential. acs.org

At a cellular level, research in rodent models indicates that DMT may promote neuroplasticity. acs.org These effects are linked to the expression of neurotrophins and changes in synaptic density, particularly in regions like the prefrontal cortex. acs.org

Table 2: Summary of Biological Effects of DMT in Non-Human Animal Models

| Animal Model | Biological System | Observed Effect |

|---|---|---|

| Rat | Central Nervous System | Increased serotonin and dopamine levels. iceers.org |

| Rat | Central Nervous System | Altered EEG spectral power and functional connectivity. iceers.org |

| Rodent | Behavioral | Antidepressant-like effects in the forced swim test. acs.org |

| Rodent | Behavioral | Facilitation of fear-extinction learning. acs.org |

| Rodent | Cellular (Prefrontal Cortex) | Increased dendritic spine density. acs.org |

Enzymatic Biotransformation Pathways and Metabolic Fate

The biotransformation of DMT is rapid and extensive, involving several enzymatic pathways that convert it into more polar, excretable metabolites. The primary routes of metabolism are oxidative reactions, with conjugation playing a role in the clearance of metabolites.

The principal metabolic pathway for DMT is oxidative deamination, catalyzed predominantly by monoamine oxidase A (MAO-A). nih.govfrontiersin.org This reaction converts DMT into its major metabolite, indole-3-acetic acid (IAA). nih.govnih.gov This process is highly efficient, particularly in the liver and gut, which contributes to DMT's low bioavailability when administered orally without an MAO inhibitor. iceers.orgfrontiersin.org

In addition to MAO-A, cytochrome P450 (CYP) enzymes also play a role in DMT's metabolism. In vitro studies using human liver microsomes and recombinant CYP enzymes have identified CYP2D6, and to a lesser extent CYP2C19, as being capable of metabolizing DMT. nih.govtandfonline.com This CYP-mediated pathway can lead to the formation of various oxygenated metabolites, including mono-, di-, and tri-hydroxylated products, likely through hydroxylation on the indole core. tandfonline.comtandfonline.com

N-oxidation is another significant oxidative pathway, resulting in the formation of DMT-N-oxide (DMT-NO), the second most abundant metabolite. frontiersin.orgnih.gov Peroxidases have also been suggested as catalysts for an alternative oxidative pathway, yielding metabolites such as hydroxy-DMT, N,N-dimethyl-N-formyl-kynuramine, and N,N-dimethyl-kynuramine. nih.gov

N-demethylation to N-methyltryptamine (NMT) has also been reported as a metabolic route for DMT. frontiersin.org

Phase II conjugation reactions typically follow Phase I oxidative reactions to increase the water solubility of metabolites, facilitating their excretion. While the parent DMT molecule is primarily cleared via oxidation, its metabolites can undergo conjugation. For instance, hydroxylated metabolites formed via CYP enzymes are potential substrates for glucuronidation or sulfation. researchgate.net Studies on related tryptamine compounds have shown that their phase I metabolites are extensively glucuronidated or sulfated. researchgate.net The process of glucuronidation involves the transfer of glucuronic acid to a substrate, a reaction that occurs mainly in the liver and makes the resulting glucuronide conjugates significantly more water-soluble for elimination through urine or feces. wikipedia.org

Species-Specific Metabolic Considerations in Preclinical Models

The metabolism of xenobiotics can vary significantly between species, which is a critical consideration in preclinical research. The enzyme responsible for the endogenous synthesis of DMT, indolethylamine-N-methyltransferase (INMT), was first identified in the lung of a rabbit, highlighting early on the species-specific distribution of enzymes involved in tryptamine metabolism. frontiersin.org

While the primary metabolic pathways of DMT, such as oxidative deamination by MAO-A, are conserved across many mammalian species, including rodents and non-human primates, the specific activity and expression levels of metabolizing enzymes can differ. For example, rodents and humans exhibit differences in the expression and function of certain CYP450 enzymes and flavin-containing monooxygenases (FMOs), which can affect the metabolic profile of a compound.

In rodent models, studies using rat whole brain homogenates have suggested that the metabolism of DMT in the brain may differ from that in peripheral tissues. nih.gov Such differences underscore the importance of selecting appropriate animal models in preclinical toxicology and pharmacokinetic studies to ensure the findings are as relevant as possible to human outcomes.

Q & A

Basic Research Questions

Q. What analytical methods ensure high-purity synthesis of N,N-dimethylacetamide (DMA) for catalytic applications?

- Methodology : Use gas chromatography (GC) to verify purity ≥99% (as per USP standards) . Optimize distillation within 164.5–167.5°C to remove impurities . Store under nitrogen to prevent degradation . For catalytic studies, confirm solvent inertness via control experiments (e.g., blank reactions) .

Q. How should N,N-dimethylformamide (DMF) be stored to maintain stability in peptide synthesis?

- Methodology : Use anhydrous DMF (water content ≤0.01% by Karl Fischer titration) and store in sealed containers under nitrogen at 20–25°C . Monitor for amine contamination (e.g., free amines ≤0.0003%) using UV-Vis spectroscopy . Avoid prolonged exposure to moisture to prevent hydrolysis .

Q. What spectroscopic techniques are critical for characterizing DMA derivatives?

- Methodology :

- NMR : Assign peaks for dimethyl groups (δ 2.8–3.1 ppm for DMA) and carbonyl (δ 170–175 ppm) .

- IR : Confirm C=O stretch at ~1650 cm⁻¹ and N–CH₃ vibrations at ~2800 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to detect fragmentation patterns (e.g., m/z 87.12 for DMA) .

Q. What safety protocols are essential for handling DMA in laboratory settings?

- Methodology : Use fume hoods to limit vapor exposure (NIOSH REL: 10 ppm). Wear nitrile gloves and safety goggles . Train personnel on emergency measures (eye wash, spill containment) and monitor air quality via OSHA Method 78 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data for DMA?

- Methodology : Cross-validate enthalpy (ΔfH°gas) values using calorimetry and computational methods (e.g., DFT). Compare data from NIST (e.g., ΔrH° = 37 kJ/mol ) with independent studies. Address discrepancies by standardizing measurement conditions (e.g., gas-phase vs. solution-phase) .

Q. What mechanistic insights can be gained from studying DMF’s role in transition-metal catalysis?

- Methodology :

- Kinetic Studies : Measure reaction rates with/without DMF to assess its ligand effects .

- Isotopic Labeling : Use deuterated DMF (D₇-DMF) to track hydrogen transfer in reactions .

- Spectroscopic Monitoring : Employ in situ IR or Raman to detect DMF-metal coordination .

Q. How can FAIR principles enhance data management for dimethylamide research?

- Methodology :

- Storage : Use repositories like RADAR4Chem or Chemotion ELN for raw data and spectra .

- Metadata : Include experimental parameters (e.g., GC conditions, purity thresholds) to ensure reproducibility .

- Sharing : Adopt standardized formats (e.g., JCAMP-DX for spectra) for interoperability .

Q. What strategies mitigate batch-to-batch variability in DMF for polymer synthesis?

- Methodology :

- Quality Control : Enforce GC-Headspace testing (purity ≥99.9%) and refractive index checks (nD = 1.427–1.431) .

- Pre-treatment : Pass DMF through molecular sieves (3Å) or alumina columns to remove residual amines .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.